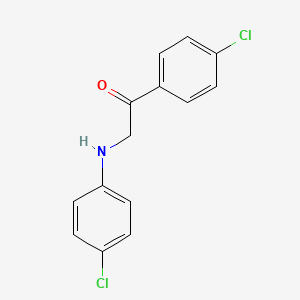![molecular formula C13H13NO4S2 B3825980 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3825980.png)
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
概要
説明
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazolidinone core, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
特性
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(hydroxymethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-17-9-4-3-8(5-10(9)18-2)6-11-12(16)14(7-15)13(19)20-11/h3-6,15H,7H2,1-2H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACMJDFOPGPUAX-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzyl-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B3825912.png)
![2-phenyl-4-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3825917.png)
![N-(4-chloro-3-methylphenyl)-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3825922.png)
![3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide](/img/structure/B3825929.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3825933.png)
![N-{1-[1-(2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B3825940.png)
![N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B3825957.png)
![4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3825971.png)
![2,4-dichloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3825975.png)



![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide](/img/structure/B3826019.png)
